(2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE
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Overview
Description
(2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is an organic compound that belongs to the class of amides. It features a conjugated system with a benzodioxole moiety and an acetylphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Acylation of Aniline: The acetylation of aniline derivatives can be performed using acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the acetylated aniline under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetylphenyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products depend on the specific reactions and conditions but may include oxidized or reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It could be used in the synthesis of novel polymers or materials with specific properties.
Biology and Medicine
Biochemistry: May be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Cosmetics: Could be used in formulations for skincare or haircare products.
Mechanism of Action
The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, altering biochemical pathways. In catalysis, it could facilitate the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Lacks the (2E) configuration.
N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMINE: Amine instead of amide.
Uniqueness
The (2E) configuration and the specific combination of functional groups make (2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE unique, potentially offering distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-3-2-4-15(10-14)19-18(21)8-6-13-5-7-16-17(9-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJAARBADTKDG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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